
2-Pyridylacétonitrile phénylamino
Vue d'ensemble
Description
Phenylamino-pyridin-2-yl-acetonitrile is a chemical compound with the CAS Number: 904813-98-5 . It has a molecular weight of 209.25 and its IUPAC name is anilino (2-pyridinyl)acetonitrile .
Molecular Structure Analysis
The molecular structure of Phenylamino-pyridin-2-yl-acetonitrile is represented by the linear formula C13 H11 N3 . The InChI code for this compound is 1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H .Physical and Chemical Properties Analysis
Phenylamino-pyridin-2-yl-acetonitrile has a molecular weight of 209.25 . Its boiling point is 382.4ºC at 760 mmHg and it has a density of 1.206g/cm3 .Applications De Recherche Scientifique
Synthèse chimique
Le 2-Pyridylacétonitrile phénylamino est un composé chimique de formule moléculaire C13H11N3 . Il est utilisé dans la synthèse de divers autres composés chimiques. Ses propriétés et sa structure en font un bloc de construction utile en synthèse chimique .
Activité herbicide
Ce composé a été utilisé dans la conception et la synthèse de dérivés 3-(pyridin-2-yl)phénylamino substitués, qui ont montré une activité herbicide robuste . Ces dérivés se sont avérés être des inhibiteurs efficaces de la protoporphyrinogène oxydase (PPO), une enzyme qui joue un rôle crucial dans la biosynthèse de la chlorophylle .
Sécurité des cultures
En plus de leur activité herbicide, ces dérivés ont également démontré une grande sécurité des cultures . Cela en fait des candidats potentiels pour le développement de nouveaux herbicides .
Activité antifibrotique
Certains dérivés du this compound ont montré une meilleure activité antifibrotique que la pirfénidone (PFD) sur les cellules HSC-T6 . Cela suggère des applications potentielles dans le traitement des maladies fibrotiques .
Développement de médicaments
Compte tenu de ses propriétés et des activités de ses dérivés, le this compound pourrait être un composé précieux dans le développement de médicaments. Ses dérivés ont montré un potentiel dans le traitement de diverses maladies, notamment celles liées à la fibrose et à la croissance végétale non désirée .
Outil de recherche
Le this compound peut également servir d'outil de recherche dans l'étude de divers processus biologiques. Par exemple, ses dérivés peuvent être utilisés pour étudier le mécanisme d'inhibition de la PPO , ce qui pourrait fournir des informations précieuses sur le fonctionnement de cette enzyme et son rôle dans divers processus biologiques.
Orientations Futures
Mécanisme D'action
Target of Action
Phenylamino-pyridin-2-yl-acetonitrile, also known as 2-anilino-2-pyridin-2-ylacetonitrile, primarily targets protoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of chlorophyll and heme, making it a crucial target for herbicidal activity .
Mode of Action
The compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . This inhibition disrupts the normal functioning of the target organisms, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, the compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen. When exposed to light, protoporphyrinogen generates reactive oxygen species, causing lipid peroxidation and cell membrane damage, ultimately leading to cell death .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its chemical structure, lipophilicity, and molecular weight .
Result of Action
The inhibition of PPO by Phenylamino-pyridin-2-yl-acetonitrile leads to the death of the target organisms. This is due to the disruption of chlorophyll and heme biosynthesis, which are essential for the survival and growth of these organisms .
Propriétés
IUPAC Name |
2-anilino-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRBCNEOGYFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378043 | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-98-5 | |
| Record name | α-(Phenylamino)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



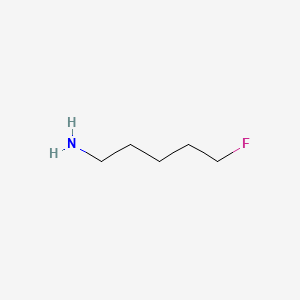
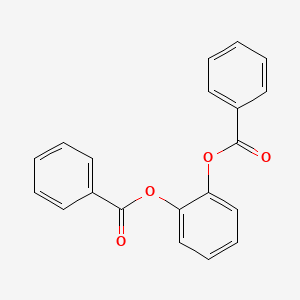
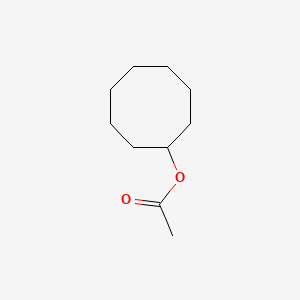


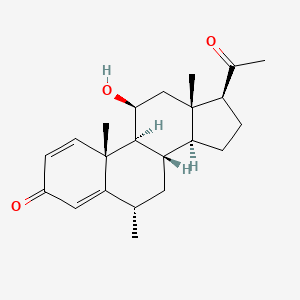

![[2-(N-Ethylanilino)ethyl]trimethylammonium chloride](/img/structure/B1620442.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-](/img/structure/B1620445.png)

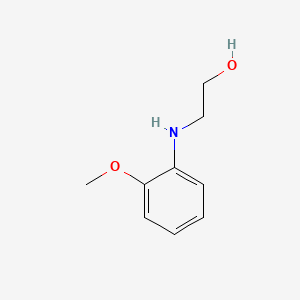

![N-[4,8-dihydroxy-5-[(4-methoxybenzoyl)amino]-9,10-dioxoanthracen-1-yl]-4-methoxybenzamide](/img/structure/B1620449.png)
